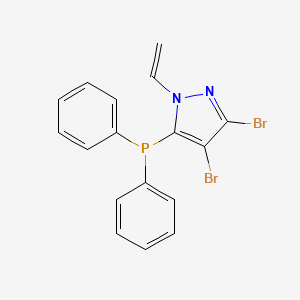
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine atoms, a diphenylphosphanyl group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole typically involves multi-step organic reactions One common approach is to start with a pyrazole precursor, which undergoes bromination to introduce bromine atoms at the 3 and 4 positions The diphenylphosphanyl group is then introduced through a phosphination reaction, and the ethenyl group is added via a vinylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for bromination and phosphination steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents in place of the bromine atoms.
Scientific Research Applications
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The diphenylphosphanyl group can interact with metal ions, making the compound useful as a ligand in catalysis. The ethenyl group can participate in polymerization reactions, contributing to the formation of new materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the diphenylphosphanyl and ethenyl groups, making it less versatile in terms of chemical reactivity and applications.
5-(Diphenylphosphanyl)-1-ethenyl-1H-pyrazole: Lacks the bromine atoms, which can limit its use in certain substitution reactions.
3,4-Dibromo-5-(diphenylphosphanyl)-1H-pyrazole: Lacks the ethenyl group, which can affect its ability to participate in polymerization reactions.
Uniqueness
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is unique due to the combination of its substituents, which confer a range of chemical reactivities and potential applications. The presence of both bromine atoms and a diphenylphosphanyl group allows for diverse chemical modifications, while the ethenyl group provides additional functionality for polymerization and material science applications.
Properties
CAS No. |
923035-98-7 |
|---|---|
Molecular Formula |
C17H13Br2N2P |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
(4,5-dibromo-2-ethenylpyrazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C17H13Br2N2P/c1-2-21-17(15(18)16(19)20-21)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI Key |
GWWJLLQHHWEWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C(=N1)Br)Br)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
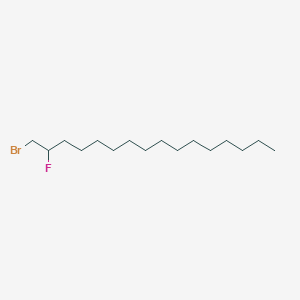
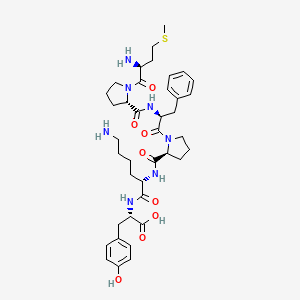
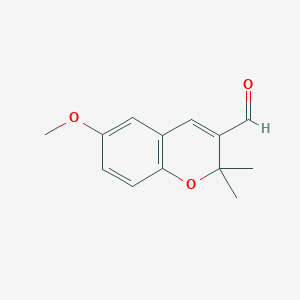

![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
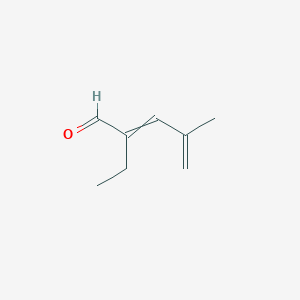
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
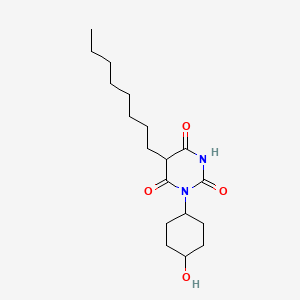
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
